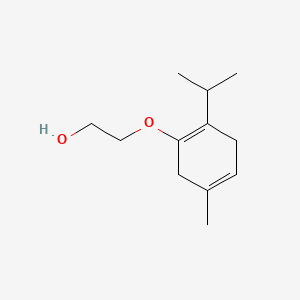
达芙尼环肽 I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Daphnicyclidin I is a type of Daphniphyllum alkaloid . It has a unique polycyclic skeleton . The molecular formula of Daphnicyclidin I is C22H26N2O3 .
Synthesis Analysis
The synthesis of Daphnicyclidin I involves several key steps. The [6-5-7] B/C/D ring system is constructed via a mild type I intramolecular [5+2] cycloaddition, followed by a Grubbs II catalyst-catalyzed radical cyclization . Calyciphylline A is prepared in 11 steps from a tetracyclic intermediate, which itself is prepared in 13 steps from an α,β-unsaturated enone starting material .Molecular Structure Analysis
The molecular structure and relative stereochemistry of Daphnicyclidin I were elucidated on the basis of spectroscopic data . The molecular weight of Daphnicyclidin I is 366.5 g/mol .Chemical Reactions Analysis
The cleavage of the C4−N bond of calyciphylline A is achieved using a Polonovski reaction (acetic anhydride and 2,6-di- tert butylpyridine), followed by chemoselective ketone reduction using SmI2 and water to give macrodaphniphyllamine . The synthesis of daphnicyclidin D requires an aldol cyclization−retro-aldol fragmentation cascade to first form a cyclopropane ring in order to then break the key C1−C8 bond .Physical And Chemical Properties Analysis
Daphnicyclidin I has a molecular weight of 366.5 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass is 366.19434270 g/mol and its monoisotopic mass is also 366.19434270 g/mol .科学研究应用
独特的结构特征:达芙尼环肽 I 是从达芙尼叶中分离出的生物碱之一,以其新颖的十环稠合骨架而闻名。这些生物碱因其复杂的结构和罕见的化学特征而引人注目 (Wang 等人,2013 年).
化学合成研究:研究工作已转向合成重建达芙尼环肽 A(一种相关化合物)的核心结构,这表明人们有兴趣了解和重建这些生物碱的复杂结构以用于潜在应用 (Ikeda 等人,2009 年).
生物遗传关系:对其他达芙尼叶生物碱(如达芙尼环肽 B 和 H)的研究提供了对这些化合物之间生物遗传关系的见解,暗示了其自然合成中涉及的多样且复杂的途径 (He 等人,2011 年).
探索新型生物碱结构:对达芙尼环肽和相关化合物进行研究不断揭示出新颖且不寻常的结构,例如七环稠合环系统和杂六环骨架,这强调了这组生物碱中的化学多样性和发现潜力 (Jossang 等人,2003 年).
生物活性的研究:虽然在现有文献中没有重点介绍对this compound 生物活性的具体研究,但对达芙尼叶生物碱的普遍兴趣通常包括探索其潜在的生物活性,这可能导致在医学或药理学中的应用。
安全和危害
The safety data sheet for Daphnicyclidin I advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
作用机制
Daphniphyllum alkaloids are a diverse group of natural products with significant structural complexity . They have attracted wide attention due to their unique synthetic pathways, complex structures, and diversified carbon skeletons . Over 300 azapolycyclic natural products have been identified from the Daphniphyllum genus .
生化分析
Biochemical Properties
Daphnicyclidin I plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, Daphnicyclidin I has shown binding affinity to certain proteins, influencing their activity and stability . These interactions are essential for understanding the compound’s biochemical properties and potential therapeutic effects.
Cellular Effects
Daphnicyclidin I exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . Daphnicyclidin I can modulate gene expression, leading to changes in cellular metabolism and function . For instance, it has been shown to induce the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the compound’s potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of Daphnicyclidin I involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Daphnicyclidin I binds to certain enzymes, inhibiting their activity and thereby affecting metabolic pathways . Additionally, it can activate transcription factors that regulate gene expression, leading to alterations in cellular processes . These molecular interactions are crucial for understanding how Daphnicyclidin I exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Daphnicyclidin I have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that Daphnicyclidin I remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to Daphnicyclidin I has been associated with sustained changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of Daphnicyclidin I vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular antioxidant capacity . At higher doses, Daphnicyclidin I can induce toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of Daphnicyclidin I.
Metabolic Pathways
Daphnicyclidin I is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to influence pathways related to oxidative stress and energy metabolism, thereby affecting the overall metabolic state of the cell . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular physiology.
Transport and Distribution
The transport and distribution of Daphnicyclidin I within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The efficient transport and distribution of Daphnicyclidin I are critical for its biological activity and therapeutic potential.
Subcellular Localization
Daphnicyclidin I exhibits specific subcellular localization, which is essential for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biological effects.
属性
IUPAC Name |
22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQMGFDYNRLDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl](/img/no-structure.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)
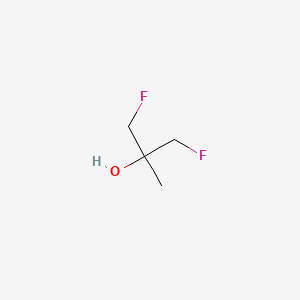
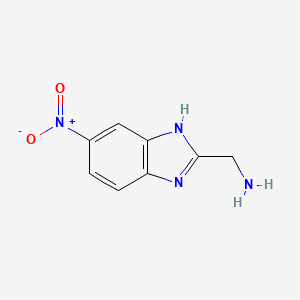

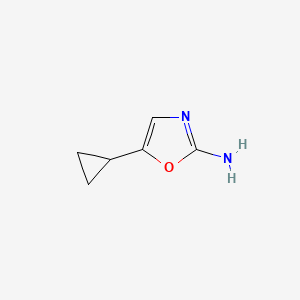
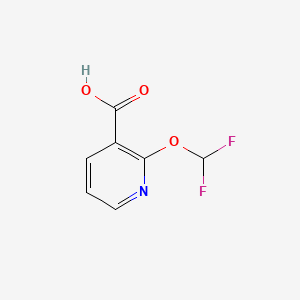

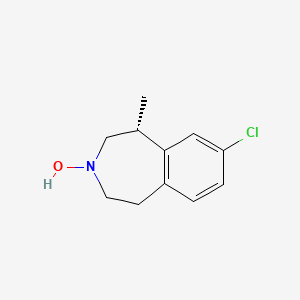
![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)

